Emb-fubinaca
Overview
Description
Preparation Methods
The synthesis of Emb-fubinaca involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes the following steps:
Formation of the indazole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of functional groups such as fluorobenzyl and carboxamide groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Emb-fubinaca undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
Emb-fubinaca has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the endocannabinoid system.
Industry: Used in the development of new synthetic cannabinoids for various applications.
Mechanism of Action
Emb-fubinaca exerts its effects by binding to the cannabinoid receptor 1 and cannabinoid receptor 2. This binding activates the receptors, leading to a cascade of intracellular signaling events. These events include the activation of G-proteins, which in turn modulate the activity of various downstream effectors such as adenylate cyclase and ion channels . The overall effect is the modulation of neurotransmitter release, which contributes to the psychoactive effects of this compound.
Comparison with Similar Compounds
Emb-fubinaca is similar to other synthetic cannabinoids such as ADB-fubinaca and AMB-fubinaca. it is unique in its specific binding affinity and potency. For example:
ADB-fubinaca: This compound is a methylated analogue of this compound and is known for its high potency and rapid onset of effects.
AMB-fubinaca: This compound is another analogue with similar effects but differs in its metabolic profile and potency.
These similarities and differences highlight the unique properties of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-4-29-22(28)19(14(2)3)24-21(27)20-17-7-5-6-8-18(17)26(25-20)13-15-9-11-16(23)12-10-15/h5-12,14,19H,4,13H2,1-3H3,(H,24,27)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOECWCNJGHHTMN-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342057 | |
Record name | EMB-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365470-94-4 | |
Record name | Emb-fubinaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365470944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMB-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMB-FUBINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8LFT4PZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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